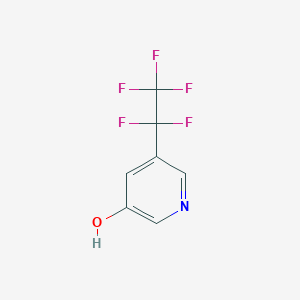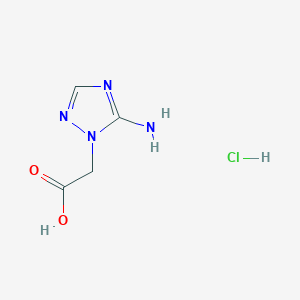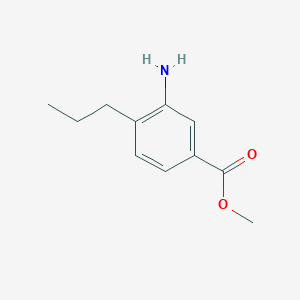
5-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-ol is a chemical compound with the molecular formula C7H4F5NO and a molecular weight of 213.1 g/mol . This compound is a derivative of pyridin-3-ol, where the hydrogen atoms on the ethyl group are replaced by fluorine atoms, resulting in a highly fluorinated compound. The presence of the pentafluoroethyl group imparts unique chemical and physical properties to the molecule, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-ol typically involves the reaction of pentafluoroethyl halides with pyridin-3-ol under specific conditions. One common method is the nucleophilic substitution reaction where pentafluoroethyl iodide reacts with pyridin-3-ol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the electron-withdrawing effect of the pentafluoroethyl group, which makes the pyridine ring more susceptible to nucleophilic attack.
Oxidation and Reduction: The hydroxyl group on the pyridine ring can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Aromatic Substitution: The compound can also undergo electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium carbonate and solvents like DMSO are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Products include ketones or aldehydes.
Reduction: Products include alcohols.
Scientific Research Applications
5-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-ol involves its interaction with various molecular targets. The electron-withdrawing effect of the pentafluoroethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The hydroxyl group on the pyridine ring can form hydrogen bonds with target molecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-ol: Similar structure but with the hydroxyl group at the 2-position.
Pyridin-4-ol: Similar structure but with the hydroxyl group at the 4-position.
Pentafluoropyridine: Lacks the hydroxyl group but has a fully fluorinated pyridine ring.
Uniqueness
5-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-ol is unique due to the presence of both the pentafluoroethyl group and the hydroxyl group on the pyridine ring. This combination imparts distinct chemical reactivity and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C7H4F5NO |
|---|---|
Molecular Weight |
213.10 g/mol |
IUPAC Name |
5-(1,1,2,2,2-pentafluoroethyl)pyridin-3-ol |
InChI |
InChI=1S/C7H4F5NO/c8-6(9,7(10,11)12)4-1-5(14)3-13-2-4/h1-3,14H |
InChI Key |
MIIYKOXIWYXVOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1O)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxa-8-azaspiro[4.5]dec-2-en-4-onehydrochloride](/img/structure/B13514449.png)
![1-Cyclobutyl-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13514455.png)
![Ethyl 3-(benzo[d]thiazol-2-ylamino)propanoate](/img/structure/B13514462.png)



![rac-methyl (1R,4S,5R)-4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13514481.png)
![[1-(Trifluoromethyl)cyclopentyl]methanesulfonamide](/img/structure/B13514489.png)





![Ethyl 3-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13514522.png)
